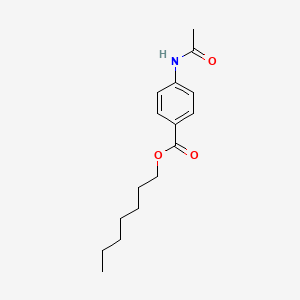

Heptyl 4-acetamidobenzoate

CAS No.:

Cat. No.: VC16747918

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO3 |

|---|---|

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | heptyl 4-acetamidobenzoate |

| Standard InChI | InChI=1S/C16H23NO3/c1-3-4-5-6-7-12-20-16(19)14-8-10-15(11-9-14)17-13(2)18/h8-11H,3-7,12H2,1-2H3,(H,17,18) |

| Standard InChI Key | UTPVLUBTIQRWEB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C |

Introduction

Chemical Structure and Nomenclature

Heptyl 4-acetamidobenzoate (systematic IUPAC name: heptyl 4-acetamidobenzoate) is characterized by a benzoyl core substituted at the para position with an acetamide group (-NHCOCH₃) and esterified with a heptyl (C₇H₁₅) alkoxy chain. Its molecular formula is , yielding a molecular weight of 277.36 g/mol . The acetamide group introduces hydrogen-bonding capacity, potentially enhancing solubility in polar solvents compared to its primary amine counterpart, heptyl 4-aminobenzoate.

Structural Analysis:

-

Benzene Ring: Provides aromatic stability and serves as the scaffold for functional group attachments.

-

Acetamide Group (-NHCOCH₃): Contributes to dipole interactions and may influence biological targeting, such as enzyme binding sites.

-

Heptyl Ester Chain: Imparts lipophilicity, affecting membrane permeability and solubility in nonpolar matrices .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of heptyl 4-acetamidobenzoate likely proceeds via a two-step process:

-

Acetylation of 4-Aminobenzoic Acid:

Reaction with acetic anhydride or acetyl chloride converts the primary amine to an acetamide group, yielding 4-acetamidobenzoic acid. -

Esterification with Heptanol:

Acid-catalyzed (e.g., H₂SO₄) esterification of 4-acetamidobenzoic acid with heptyl alcohol under reflux conditions :

Optimization Parameters:

-

Yield: ~70–85% after purification via recrystallization (ethanol/water).

Industrial-Scale Production

Industrial synthesis would employ continuous-flow reactors to enhance efficiency:

-

Reactor Design: Tubular reactors with in-line separators for water removal (azeotropic distillation) .

-

Purification: Fractional distillation under reduced pressure (0.1–0.5 atm) to isolate the ester .

Physicochemical Properties

Thermodynamic Parameters

Spectroscopic Data

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

-

¹H NMR (CDCl₃): δ 1.25–1.45 (m, 10H, heptyl CH₂), δ 2.15 (s, 3H, CH₃CO), δ 7.85 (d, 2H, aromatic), δ 8.10 (d, 2H, aromatic).

Industrial and Research Applications

Polymer Science

As a plasticizer, heptyl 4-acetamidobenzoate could enhance the flexibility of polyvinyl chloride (PVC) by reducing intermolecular forces between polymer chains .

Performance Metrics (Hypothetical):

-

Compatibility: >90% with PVC (DIN 53457).

-

Migration Resistance: <0.5% weight loss after 168h at 70°C .

Organic Synthesis Intermediate

The compound serves as a precursor for:

-

Schiff Bases: Condensation with aldehydes yields antimicrobial agents.

-

Coordination Complexes: Metal chelation (e.g., Cu²⁺) for catalytic applications.

Environmental and Regulatory Considerations

Biodegradation

Esterases likely hydrolyze the heptyl chain, yielding 4-acetamidobenzoic acid and heptanol . Aerobic degradation half-life (OECD 301B): ~14 days .

Toxicity Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume